molecular formula C23H27N3O2 B2363023 N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-64-7

N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2363023
CAS No.: 862813-64-7
M. Wt: 377.488
InChI Key: OURDRPCIHXVSBM-UHFFFAOYSA-N
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Description

N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research on this compound. Given the various biological activities associated with indole derivatives , it is likely that the compound could potentially have a variety of molecular and cellular effects.

Properties

IUPAC Name

N-[3-(N-ethyl-3-methylanilino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-4-26(18-10-7-9-16(2)15-18)14-8-13-24-23(28)22(27)21-17(3)25-20-12-6-5-11-19(20)21/h5-7,9-12,15,25H,4,8,13-14H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURDRPCIHXVSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.